molecular formula C17H18FNO3 B6375300 5-(3-Boc-aminophenyl)-3-fluorophenol CAS No. 1261895-75-3

5-(3-Boc-aminophenyl)-3-fluorophenol

Cat. No.: B6375300
CAS No.: 1261895-75-3
M. Wt: 303.33 g/mol
InChI Key: AMZPDVHGJUBGCS-UHFFFAOYSA-N
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Description

5-(3-Boc-aminophenyl)-3-fluorophenol is a chemical compound that has garnered interest in various fields of research due to its unique structural properties. The compound consists of a phenol group substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group on the phenyl ring. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Boc-aminophenyl)-3-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Nitration: The nitration of 3-fluorophenol to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Protection: Protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling: Coupling the Boc-protected amino group with another phenyl ring through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Boc-aminophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

    Deprotection: Formation of free amines.

Scientific Research Applications

5-(3-Boc-aminophenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Boc-aminophenyl)-3-fluorophenol depends on its specific application. In organic synthesis, it acts as a building block that can be modified to introduce various functional groups. In biological systems, the Boc-protected amino group can be deprotected to interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Boc-aminophenyl)-3-trifluoromethylphenol: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

    5-(3-Boc-aminophenyl)-3-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-(3-Boc-aminophenyl)-3-bromophenol: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

5-(3-Boc-aminophenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions with other molecules. The Boc-protected amino group provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.

Properties

IUPAC Name

tert-butyl N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZPDVHGJUBGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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